

Spectroscopic Analysis of 4-Bromobenzo[b]thiophene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **4-Bromobenzo[b]thiophene**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols and presents a thorough analysis of the spectral data, facilitating its use in research and development.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **4-Bromobenzo[b]thiophene**. The assignments are based on chemical shift values, coupling constants, and multiplicity patterns.

Table 1: ^1H NMR Data for 4-Bromobenzo[b]thiophene

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-7	7.85	d	8.1
H-2	7.71	d	5.5
H-5	7.55	d	7.7
H-3	7.43	d	5.5
H-6	7.27	t	7.9

Table 2: ^{13}C NMR Data for 4-Bromobenzo[b]thiophene

Carbon	Chemical Shift (δ) ppm
C-7a	141.9
C-3a	138.8
C-7	126.3
C-5	125.8
C-2	125.1
C-6	124.9
C-3	122.9
C-4	116.1

Experimental Protocols

The NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.

Sample Preparation: A 10 mg sample of **4-Bromobenzo[b]thiophene** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.

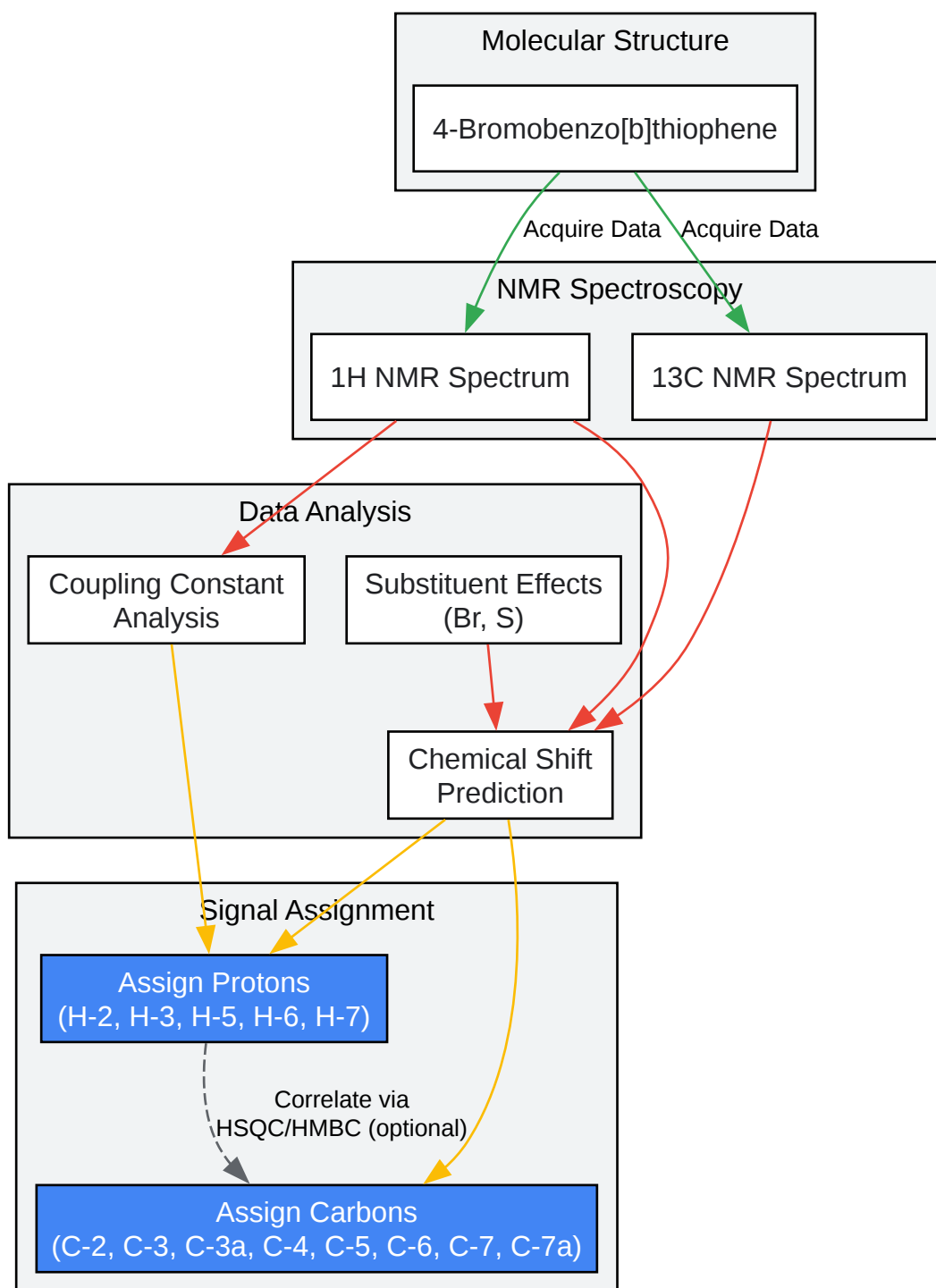
^1H NMR Spectroscopy: The ^1H NMR spectrum was acquired with a spectral width of 8278 Hz, an acquisition time of 3.98 seconds, and a relaxation delay of 1.0 second. A total of 16 scans

were accumulated. The data was processed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 23810 Hz, an acquisition time of 1.39 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated. The data was processed with a line broadening of 1.0 Hz.

Logical Workflow for NMR Spectral Assignment

The assignment of NMR signals to the corresponding nuclei in **4-Bromobenzo[b]thiophene** follows a logical workflow that integrates information from chemical shifts, coupling patterns, and established knowledge of substituent effects. The following diagram illustrates this process.



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Caption: Logical workflow for the assignment of ^1H and ^{13}C NMR signals of **4-Bromobenzo[b]thiophene**.

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